molecular formula C20H17N3OS B399220 N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide

N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide

Cat. No.: B399220
M. Wt: 347.4g/mol
InChI Key: MBDKMTNWROYAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide is a member of biphenyls.

Scientific Research Applications

Synthesis and Characterization

N-[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-4-phenylbenzamide, as part of sulfanilamide derivatives, has been involved in synthesis and characterization studies. One research focused on synthesizing various sulfanilamide derivatives, characterizing them through methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, and evaluating their thermal properties and antimicrobial activities. These derivatives displayed distinct molecular conformations and packing models, and the study provided insights into their thermal stability and biological activities (Lahtinen et al., 2014).

Antibacterial and Surface Activity

Another aspect of research involves the investigation of antibacterial and surface activities of related compounds. For instance, certain sulfanilamide derivatives were synthesized and evaluated for their antimicrobial properties and potential as surface active agents. These compounds exhibited varying degrees of antibacterial activity, contributing to the understanding of their potential applications in medicinal chemistry and material science (El-Sayed, 2006).

Coordination Chemistry and Reactivity

Research in coordination chemistry has explored compounds like this compound for their ability to form complexes with metals such as palladium. Studies have revealed diverse coordination behavior, demonstrating these compounds' potential as ligands in catalytic and other chemical processes. This research sheds light on the structural and electronic properties of these complexes, which could be relevant in catalysis and materials science (Tognon et al., 2015).

Material Science and Engineering

In the field of materials science, derivatives of this compound have been utilized in the synthesis of novel materials. For example, research has been conducted on synthesizing and characterizing new polyamides containing pyridine and sulfone moieties for potential use in various applications due to their desirable physical and chemical properties (Liu et al., 2013).

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4g/mol

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C20H17N3OS/c1-14-6-5-9-18(21-14)22-20(25)23-19(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25)

InChI Key

MBDKMTNWROYAPG-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

solubility

0.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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